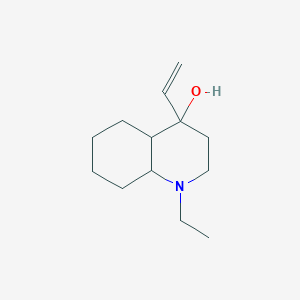
4-Ethenyl-1-ethyldecahydroquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethenyl-1-ethyldecahydroquinolin-4-ol is a chemical compound with the molecular formula C14H25NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a decahydroquinoline core with a hydroxyl group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethenyl-1-ethyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-ethyldecahydroquinoline.
Reduction: Formation of 4-ethyl-1-ethyldecahydroquinolin-4-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethenyl-1-ethyldecahydroquinolin-4-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
4-Quinolinol: A hydroxylated quinoline derivative with similar structural features.
Decahydroquinoline: A fully saturated quinoline derivative with no ethenyl or hydroxyl groups.
4-Ethenylquinoline: A quinoline derivative with an ethenyl group but lacking the decahydro and hydroxyl features.
Uniqueness
4-Ethenyl-1-ethyldecahydroquinolin-4-ol is unique due to its combination of an ethenyl group, an ethyl group, and a hydroxyl group on a decahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
62233-83-4 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
4-ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h3,11-12,15H,1,4-10H2,2H3 |
Clave InChI |
BFSPIQAPYNSEDV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCC(C2C1CCCC2)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
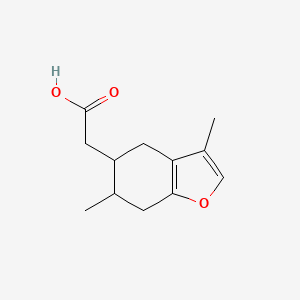
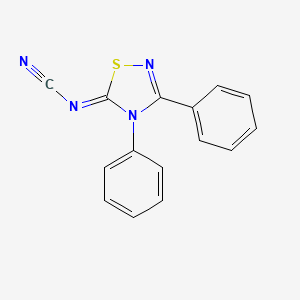
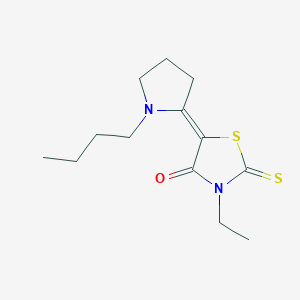
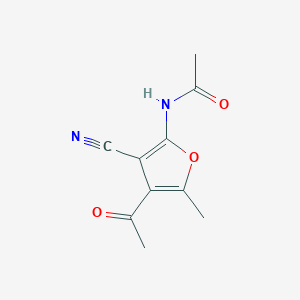
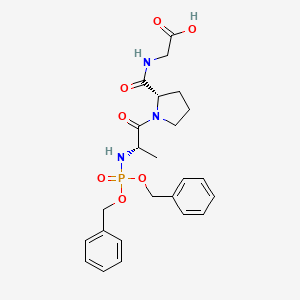
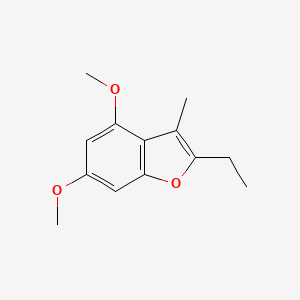
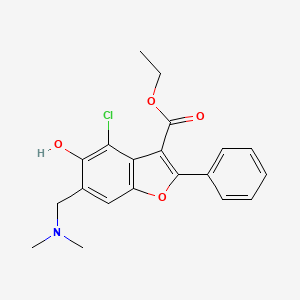
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)

